molecular formula C28H18N2O4 B14765580 5,5'-(Phenazine-5,10-diyl)diisophthalaldehyde

5,5'-(Phenazine-5,10-diyl)diisophthalaldehyde

Cat. No.: B14765580
M. Wt: 446.5 g/mol
InChI Key: DMUKPKYOMYNMIU-UHFFFAOYSA-N
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Description

5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde is a complex organic compound with the molecular formula C28H18N2O4 It is known for its unique structure, which includes a phenazine core linked to two isophthalaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde typically involves the reaction of phenazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where phenazine-5,10-diyl is reacted with isophthalaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 25°C to 80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The phenazine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism of action of 5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde involves its interaction with various molecular targets and pathways. The phenazine core can participate in redox reactions, influencing cellular processes and signaling pathways. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenazine-5,10-diyl-dibenzonitriles: These compounds have similar structural features but differ in their functional groups, leading to distinct chemical properties and applications.

    Phenazine-5,10-diyl-bis(benzaldehyde): Another related compound with aldehyde groups, but with different substitution patterns on the phenazine core.

Uniqueness

5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde is unique due to its specific combination of phenazine and isophthalaldehyde moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials make it a valuable compound in scientific research.

Properties

Molecular Formula

C28H18N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

5-[10-(3,5-diformylphenyl)phenazin-5-yl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H18N2O4/c31-15-19-9-20(16-32)12-23(11-19)29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)24-13-21(17-33)10-22(14-24)18-34/h1-18H

InChI Key

DMUKPKYOMYNMIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O

Origin of Product

United States

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